1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine
Description
Properties
CAS No. |
63002-46-0 |
|---|---|
Molecular Formula |
C9H5F6N |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoroinden-4-amine |
InChI |
InChI=1S/C9H5F6N/c10-7(11)4-2-1-3-5(16)6(4)8(12,13)9(7,14)15/h1-3H,16H2 |
InChI Key |
GHXLBMMNEAQIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(C(C2(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Example Preparation of 2,3-Dihydro-1H-inden-1-one
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Friedel-Crafts acylation of benzene derivatives with succinic anhydride | AlCl3 catalyst, reflux | Moderate to high | Provides indanone scaffold |
| Reduction of indanone to dihydroindenone | NaBH4 or catalytic hydrogenation | High | Preserves ring structure |
This intermediate is crucial for subsequent fluorination and amination steps.
Amination at the 4-Position
The amination step introduces the amino group at the 4-position of the dihydroindenyl ring. This can be achieved by:
- Nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., halogen) is present at the 4-position.
- Reduction of nitro precursors : Nitration of the dihydroindenyl ring followed by reduction to the amine.
- Direct amination via transition-metal catalyzed C–N bond formation.
Example: Reduction of Nitroindanones to Aminoindanones
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nitration of 2,3-dihydro-1H-inden-1-one | KNO3 in 98% H2SO4 at -10 °C | 77% (mixture of isomers) | Mixture of 6-nitro and 4-nitro derivatives |
| Reduction of nitroindanones | SnCl2·2H2O in ethanol, reflux | 50% (mixture of aminoindanones) | Followed by neutralization and extraction |
This method yields a mixture of aminoindanones, which can be further purified or used as intermediates.
Fluorinated Aminoindanone Synthesis
The direct synthesis of this compound involves combining fluorination and amination steps, often through intermediates such as fluorinated indanones or aminoindanones.
Key Research Findings
- The formation of aza-sulfene intermediates under basic conditions (e.g., with DABCO) facilitates coupling with amines to form sulfamoyl carbamate intermediates, which can be transformed into fluorinated amines.
- Palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) enable the introduction of fluorinated vinyl or aryl groups onto the indanone scaffold, which can then be converted to the amine functionality.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- NMR Spectroscopy (1H, 13C, 19F) : Confirms fluorine incorporation and amine substitution.
- LC-MS and HR-MS : Verify molecular weight and purity.
- Chromatography (Silica gel, flash column) : Used for purification of intermediates and final products.
- Crystallization and recrystallization : For isolating pure compounds.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include fluorinated derivatives with modified functional groups.
Scientific Research Applications
Antagonist Development
Research has identified 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine as a promising candidate for developing antagonists targeting specific receptors. For instance, its derivatives have shown potential as RORγt antagonists, which are significant in treating autoimmune diseases and certain cancers. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Polymer Synthesis
The compound is utilized in the synthesis of advanced polymers due to its fluorinated nature. Fluorinated polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. This property is particularly advantageous in applications requiring materials that can withstand harsh environments .
Coatings and Adhesives
Fluorinated compounds like this compound are incorporated into coatings and adhesives to enhance their performance characteristics. The hydrophobic nature of fluorinated materials improves water repellency and durability .
Building Block for Complex Molecules
The compound serves as a critical building block in organic synthesis. Its unique structure allows for various functional group transformations and substitutions that are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals .
Electrophilic Reactions
In synthetic organic chemistry, this compound can act as an electrophile in various reactions. This property is exploited to introduce fluorinated moieties into target molecules, enhancing their biological activity and stability .
Case Studies
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the hexafluoro compound and its analogs:
*Estimated formula based on fluorination pattern.
Key Observations:
- The hexafluoro compound likely exhibits greater stability but may face regulatory scrutiny as a perfluorinated compound (PFC) .
- Positional Isomerism : Fluorine placement (e.g., 4,6-difluoro vs. 5,6-difluoro) influences electronic distribution and biological activity. For example, (S)-5,6-difluoro derivatives are prioritized in enantioselective synthesis .
- Salt Forms : Hydrochloride salts (e.g., 4-fluoro and 4,6-difluoro analogs) improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated organic compound characterized by its unique structure and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H6F6N
- Molecular Weight : 227.15 g/mol
The presence of multiple fluorine atoms contributes to the compound's stability and reactivity. The hexafluorination also enhances its lipophilicity and may influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been studied for its potential as an inhibitor in several biochemical pathways:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Receptor Binding : Its structure allows for effective binding to specific receptors that modulate neurotransmission and other physiological processes. This interaction can lead to altered signaling pathways that affect cellular functions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress by neutralizing free radicals. This property is particularly beneficial in neuroprotective applications where oxidative damage is a concern .
Neuroprotective Effects
In studies involving neuronal cell lines, the compound demonstrated neuroprotective effects against amyloid beta-induced toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
